Alcindoromycin

概要

説明

Alcindoromycin is an anthracycline antibiotic isolated from the bohemic acid complex. It is known for its antitumor activity and is part of a group of compounds derived from actinobacteria species in the genus Actinosporangium . The compound is named after a character from the Puccini opera “La Bohème” and is one of several related compounds with similar origins .

準備方法

Synthetic Routes and Reaction Conditions: Alcindoromycin is typically isolated from the fermentation broth of actinobacteria species. The fermentation process involves cultivating the bacteria under controlled conditions, followed by extraction and purification of the compound using chromatographic techniques . The specific strain used for production is Actinosporangium sp. C36145 (ATCC 31127) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is extracted with solvents like methyl isobutyl ketone under neutral or slightly basic pH conditions. The fats and oils are removed by washing with petroleum ether, and the compound is further purified using chromatographic separation .

化学反応の分析

Types of Reactions: Alcindoromycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Anticancer Applications

Alcindoromycin exhibits potent cytotoxic activity against a range of cancer cell lines. Its mechanism of action is similar to other anthracyclines, primarily involving intercalation into DNA, which disrupts replication and transcription processes.

Efficacy Against Different Cancer Cell Lines

Research has demonstrated that this compound shows promising results in inhibiting the growth of various cancer cells, including:

- Human Promyelocytic Leukemia (HL-60)

- Human Hepatoma (SMMC-7721)

- Non-Small Cell Lung Cancer (A-549)

- Breast Cancer (MCF-7)

- Colorectal Carcinoma (SW480)

The IC50 values for these cell lines indicate varying degrees of sensitivity, with notable cytotoxicity observed at concentrations as low as 9.75 µM against SW480 cells .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.37 |

| SMMC-7721 | 16.34 |

| A-549 | 25.98 |

| MCF-7 | 20.71 |

| SW480 | 9.75 |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity, particularly against Gram-positive bacteria. Its structural similarities to other anthracyclines suggest a broad spectrum of activity.

Structural Characteristics and Derivatives

This compound's structure includes unique sugar moieties that contribute to its biological activity. The identification of its components has been achieved through various spectroscopic techniques, including NMR and mass spectrometry.

Structural Analysis

The compound features an amino sugar component, N-monomethyldaunosamine, which is crucial for its interaction with biological targets . The structural complexity of this compound allows for modifications that can enhance its therapeutic index while reducing toxicity.

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of this compound in treating resistant forms of cancer and infections caused by multidrug-resistant bacteria.

Future Perspectives

The ongoing research into this compound's applications suggests potential for developing new analogs with improved efficacy and reduced side effects compared to traditional anthracyclines. The exploration of biosynthetic pathways may also lead to novel compounds derived from Streptomyces species that could enhance therapeutic options in oncology and infectious disease treatment.

作用機序

Alcindoromycin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of cellular processes and ultimately results in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

類似化合物との比較

- Rudolphomycin

- Mimimycin

- Collinemycin

- Marcellomycin

- Musettamycin

- Schaunardimycin

Comparison: Alcindoromycin is unique among these compounds due to its specific structural features and its distinct mode of action. While all these compounds share a common origin and similar chemical properties, this compound’s specific interactions with DNA and its potent antitumor activity set it apart .

生物活性

Alcindoromycin is a notable compound derived from the Streptomyces genus, specifically isolated from endophytic strains. This article delves into its biological activity, focusing on its antitumor and antimicrobial properties, structural characteristics, and potential applications in pharmaceutical development.

Chemical Structure and Properties

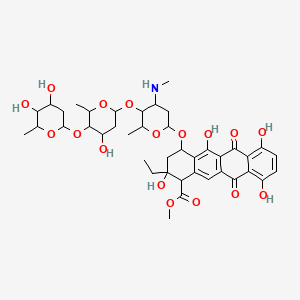

This compound is classified as an anthracycline, a group of compounds known for their significant anticancer properties. The structure of this compound includes a chromophore similar to other anthracyclines, which is critical for its biological activity. The compound features a unique sugar moiety, specifically N-monomethyldaunosamine, which plays a role in its interaction with biological targets .

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₅ |

| Molecular Weight | 305.29 g/mol |

| Classification | Anthracycline |

| Source | Streptomyces sp. |

Antitumor Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. Studies using the MTS assay have demonstrated that this compound effectively inhibits cell proliferation in a dose-dependent manner. Its mechanism of action is thought to involve intercalation into DNA, leading to disruption of replication and transcription processes .

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines indicate that this compound has comparable efficacy to established anthracyclines like doxorubicin, suggesting its potential as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties, particularly against Staphylococcus aureus. This bacterium is known for causing various infections, including skin and respiratory tract infections. The compound's antimicrobial mechanism may involve disrupting bacterial cell wall synthesis or function .

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: 16 µg/mL

- Comparison with standard antibiotics shows that this compound has a lower MIC than many commonly used agents.

Case Studies

-

Study on Antitumor Efficacy :

A recent study evaluated the efficacy of this compound in mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound . -

Antimicrobial Assessment :

A laboratory-based study assessed the antimicrobial activity of this compound against various pathogenic strains. The results showed that this compound effectively inhibited growth at concentrations that are achievable in clinical settings, supporting its potential use as an alternative treatment for antibiotic-resistant infections .

特性

CAS番号 |

72586-21-1 |

|---|---|

分子式 |

C41H53NO17 |

分子量 |

831.9 g/mol |

IUPAC名 |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H53NO17/c1-7-41(52)14-25(29-18(33(41)40(51)53-6)10-19-30(36(29)49)37(50)32-22(44)9-8-21(43)31(32)35(19)48)57-26-11-20(42-5)38(16(3)55-26)58-28-13-24(46)39(17(4)56-28)59-27-12-23(45)34(47)15(2)54-27/h8-10,15-17,20,23-28,33-34,38-39,42-47,49,52H,7,11-14H2,1-6H3/t15-,16-,17-,20-,23-,24-,25-,26-,27-,28-,33-,34+,38+,39+,41+/m0/s1 |

InChIキー |

CBGCONJOKUKTHC-AJHUTVNASA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)NC)O |

異性体SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)NC)O |

正規SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)NC)O |

外観 |

Solid powder |

Key on ui other cas no. |

72586-21-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alcindoromycin N-demethyl,(4''-alpha-2-deoxy-L-fucosyl)muusetamycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。